4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
Description
4-Bromo-5-methyl-1H-pyrazole-3-carbohydrazide is a pyrazole derivative characterized by a bromo substituent at position 4, a methyl group at position 5, and a carbohydrazide moiety at position 2. Pyrazole derivatives are renowned for their versatility in medicinal chemistry, agrochemicals, and materials science due to their structural tunability and bioactivity . The bromo group enhances electrophilicity and may influence binding interactions, while the carbohydrazide group (-CONHNH₂) enables participation in condensation reactions, forming hydrazones or coordinating with metal ions .
Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c1-2-3(6)4(10-9-2)5(11)8-7/h7H2,1H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYFJKYYCUQRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395728 | |
| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043909-04-1 | |
| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-methyl-1H-pyrazole-3-carbohydrazide (Precursor)
The starting point is often 5-methyl-1H-pyrazole-3-carbohydrazide , which can be prepared by hydrazinolysis of the corresponding ethyl ester:
- Step 1: Synthesis of ethyl 5-methyl-1H-pyrazole-3-carboxylate by cyclization of appropriate β-diketones or β-ketoesters with hydrazine hydrate under acidic conditions.
- Step 2: Reaction of the ester with hydrazine hydrate in ethanol under reflux to yield the carbohydrazide.
This method is well-documented and provides the key intermediate for further functionalization.
Bromination at the 4-Position
Selective bromination of the pyrazole ring at the 4-position is achieved by:
- Using brominating agents such as tribromooxyphosphorus (Phosphorus tribromide oxide) or N-bromosuccinimide (NBS) under controlled conditions.
- The reaction is typically performed on the ethyl ester derivative before hydrazinolysis to avoid side reactions on the sensitive carbohydrazide group.
For example, the ethyl 5-methyl-1H-pyrazole-3-carboxylate is treated with tribromooxyphosphorus to afford ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
Hydrolysis of the Ester to Carboxylic Acid
The brominated ester is then hydrolyzed to the corresponding carboxylic acid:
Conversion to Carbohydrazide
The carboxylic acid is converted to the carbohydrazide by:
- Reacting the acid or its activated derivative (e.g., acid chloride) with hydrazine hydrate in ethanol under reflux.
- This step yields the target compound 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide in good yield and purity.
Representative Synthetic Scheme
Research Findings and Analytical Data
- The synthesized carbohydrazide derivatives have been characterized by FT-IR , 1H-NMR , 13C-NMR , and mass spectrometry confirming the presence of characteristic functional groups (NH, C=O, C-Br) and the pyrazole ring system.
- Yields for the carbohydrazide formation step typically range from 75% to 85%.
- Melting points and spectral data are consistent with literature values, confirming the successful synthesis of the target compound.
Summary of Advantages of the Methods
- The synthetic route avoids the use of highly toxic reagents such as cyanogen bromide or n-butyl lithium, improving safety and scalability.
- Starting materials like diethyl butynedioate and methylhydrazine are commercially available and cost-effective.
- The bromination step is selective and efficient, allowing for high purity of the brominated intermediate.
- The hydrolysis and carbohydrazide formation steps proceed under mild conditions with good yields.
Biological Activity
4-Bromo-5-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, a bromine substituent, and a carbohydrazide functional group, positioning it as a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be described as follows:
- Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
- Bromine Substitution: A bromine atom at the C-4 position enhances electrophilicity.
- Carbohydrazide Group: Attached at the N-3 position, this group can engage in hydrogen bonding and bioconjugation reactions.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that various pyrazole derivatives demonstrated notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 to 0.25 μg/mL, indicating strong efficacy .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | <0.25 | Staphylococcus aureus |
| Other derivatives | 0.22 - 0.25 | E. coli, Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that compounds with similar structures to this compound exhibit cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Notably, compounds with bromine or chlorine substituents displayed enhanced cytotoxicity compared to their unsubstituted analogs .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Character: The bromine atom increases the electrophilic nature of the compound, facilitating interactions with biological targets.
- Hydrogen Bonding: The presence of the carbohydrazide group allows for potential hydrogen bonding with biomolecules, which may enhance binding affinity and specificity.
- Metal Ion Chelation: The pyrazole structure can chelate metal ions, which may play a role in its biological activity and potential applications in catalysis or radiopharmaceuticals .
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Cytotoxicity in Breast Cancer Cells: A study evaluated the cytotoxic effects of various pyrazoles in MCF-7 and MDA-MB-231 cell lines, noting that brominated compounds exhibited significant synergistic effects when combined with doxorubicin, enhancing therapeutic efficacy against resistant cancer types .
- Antimicrobial Evaluation: Another investigation focused on the antimicrobial properties of several pyrazole derivatives, including this compound, demonstrating strong inhibition against pathogens associated with infections .
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide exhibits significant antibacterial properties. In studies, it has shown effectiveness against common pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was found to be as low as 0.25 μg/mL, indicating strong efficacy.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | <0.25 | Staphylococcus aureus |
| Other derivatives | 0.22 - 0.25 | E. coli, Staphylococcus epidermidis |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied, with various compounds demonstrating cytotoxic effects against different cancer cell lines. Specifically, this compound has been evaluated for its effects on breast cancer cells (MCF-7 and MDA-MB-231). In vitro assays revealed that this compound could enhance the efficacy of established chemotherapeutic agents like doxorubicin.
Case Studies
- Cytotoxicity in Breast Cancer Cells : A study highlighted that brominated pyrazoles exhibited synergistic effects when combined with doxorubicin, improving therapeutic outcomes in resistant cancer types.
- Antimicrobial Evaluation : Another investigation confirmed strong antimicrobial activity against various pathogens, supporting its potential as a therapeutic agent in treating infections.
Other Therapeutic Applications
Beyond antibacterial and anticancer activities, this compound has been explored for other medicinal applications:
- Androgen Receptor Modulation : Research indicates that certain pyrazole derivatives can act as androgen receptor antagonists, showing promise in treating prostate cancer by inhibiting androgen receptor signaling pathways .
- Monoamine Oxidase Inhibition : Some derivatives of pyrazole have demonstrated inhibitory activity against monoamine oxidase enzymes, which are important targets in the treatment of depression and neurodegenerative disorders .
Comparison with Similar Compounds
a. 5-Methyl-1H-pyrazole-3-carbohydrazide (MPC)
- Structure : Lacks the bromo substituent but retains the methyl and carbohydrazide groups.
- Properties: Demonstrates 95% corrosion inhibition efficiency for mild steel in 1 M HCl at 10⁻³ M, acting as a mixed-type inhibitor. Adsorption follows the Langmuir isotherm, suggesting monolayer formation on metal surfaces .
b. 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide
c. 4-Bromo-3-(5-chlorothiophen-2-yl)-1H-pyrazole
- Structure : Substituted with a 5-chlorothiophene group at position 3 instead of carbohydrazide.
- Properties : The thiophene moiety introduces π-conjugation, useful in optoelectronic materials. The chloro group adds steric bulk and lipophilicity .
- Comparison : The carbohydrazide group in 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide offers reactive sites for Schiff base formation, enabling applications in coordination chemistry, unlike the thiophene derivative.
a. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole
- Synthesis : Prepared via methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using NaH/CH₃I .
- Characterization : Detailed ¹H, ¹³C, and ¹⁵N NMR data confirm regiochemistry. IR shows C-O stretching at 1250 cm⁻¹ .
- Comparison : The carbohydrazide group in this compound would exhibit distinct NMR signals (e.g., NHNH₂ protons at δ 8–10 ppm) and IR bands for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
b. 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
- Synthesis: Formed via reaction of enones with phenylhydrazine in acetic acid. Elemental analysis: C 50.15%, H 2.38%, N 7.25% (vs. calculated C 49.89%, H 2.36%, N 7.27%) .
- Comparison : The methyl group in this compound may simplify synthesis compared to -CF₃, which requires fluorinated reagents.
a. Antibacterial Pyrazole Derivatives
- Example: (2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]-hydrazinecarbothioamide shows antibacterial activity due to the hydrazinecarbothioamide moiety .
- Comparison : The carbohydrazide group in this compound could similarly engage in hydrogen bonding with bacterial targets, with bromo enhancing lipophilicity for membrane penetration.
Q & A
What are the common synthetic routes for 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide, and how are intermediates characterized?
Level: Basic
Methodological Answer:
The compound is typically synthesized via multi-step protocols. A key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is prepared using the Vilsmeier-Haack reaction (formylation of pyrazolones with POCl₃ and DMF), followed by bromination and hydrazide formation . Intermediates are characterized using:
- NMR spectroscopy (¹H/¹³C) for structural confirmation.
- X-ray crystallography to resolve ambiguous stereochemistry or regiochemistry .
- Mass spectrometry (MS) and elemental analysis for purity validation.
How is X-ray crystallography applied to resolve the crystal structure of pyrazole-carbohydrazide derivatives?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for determining precise molecular geometry. For example:
- SHELXL (or related SHELX programs) refines structural models against diffraction data, optimizing bond lengths, angles, and thermal parameters .
- Validation metrics (R-factor, data-to-parameter ratio > 10:1) ensure reliability. In a study, the compound’s derivative showed a mean C–C bond length of 0.004 Å and R-factor = 0.042 .
- Hydrogen bonding networks and π-π stacking interactions are analyzed to explain packing behavior and stability .
What experimental designs are used to evaluate the antibacterial activity of this compound derivatives?
Level: Advanced
Methodological Answer:
Derivatives are screened against bacterial DNA gyrase (e.g., Staphylococcus aureus, Bacillus subtilis) using:
- IC₅₀ assays to quantify inhibition potency (e.g., compound 3k showed IC₅₀ = 0.15 µg/mL for S. aureus gyrase) .
- Minimum Inhibitory Concentration (MIC) tests in Mueller-Hinton broth.
- Control experiments with ciprofloxacin or novobiocin to benchmark activity. Data is statistically validated via triplicate trials.
How are structure-activity relationships (SARs) analyzed for pyrazole-carbohydrazide analogs?
Level: Advanced
Methodological Answer:
SAR studies combine synthetic modification and computational modeling :
- Substituent variation : Electron-withdrawing groups (e.g., -Br, -NO₂) at the pyrazole 4-position enhance gyrase inhibition .
- Molecular docking (AutoDock, Glide) predicts binding poses in the gyrase ATP-binding pocket. Key interactions (hydrogen bonds, hydrophobic contacts) are quantified .
- Free energy calculations (MM-GBSA) validate docking scores and rank derivatives by predicted efficacy .
What analytical techniques are used to confirm the purity and stability of this compound?
Level: Basic
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%).
- Thermogravimetric Analysis (TGA) monitors thermal stability (decomposition >200°C).
- Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
How do reaction conditions (solvent, catalyst, temperature) influence the synthesis of pyrazole-carbohydrazide derivatives?
Level: Advanced
Methodological Answer:
- Solvent polarity : Ethanol/water mixtures favor cyclization, while DMF accelerates formylation .
- Catalysts : Cu(II) ions or tert-butylphosphonic acid enhance yields in multi-component reactions (e.g., 75–85% yield for copper-phosphonate complexes) .
- Temperature : Reflux conditions (80–100°C) optimize condensation reactions, whereas room temperature is sufficient for azide-alkyne cycloadditions .
Table 1: Representative Bioactivity Data for Selected Derivatives
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Key Structural Feature |
|---|---|---|---|
| 3k | S. aureus gyrase | 0.15 | 4-Bromo, N′-benzoyl hydrazide |
| 3s | B. subtilis | 0.25 | 4-Nitro substitution |
How are computational methods integrated into crystallographic refinement for pyrazole derivatives?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Optimizes molecular geometry (B3LYP/6-311G** basis set) and calculates electrostatic potential maps .
- SHELXL refinement : Incorporates anisotropic displacement parameters and hydrogen atom positions from DFT into the crystallographic model .
- Twinned data handling : SHELXD/SHELXE resolve pseudo-merohedral twinning in challenging crystals .
What strategies mitigate contradictions in spectroscopic vs. crystallographic data for pyrazole derivatives?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
